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Compound of Interest

Compound Name:
3-Bromo-2,6-difluorophenylboronic

acid

CAS No.: 352535-84-3

Cat. No.: B1284244

Get Quote

3-Bromo-2,6-difluorophenylboronic acid is a synthetically versatile organoboron compound

that has garnered significant interest among researchers, particularly in the fields of medicinal

chemistry and materials science. Its utility stems from the unique combination of three key

functional moieties on a stable phenyl scaffold: a boronic acid group, a bromine atom, and two

fluorine atoms in an ortho/meta relationship.

This trifecta of functionalities makes it an ideal building block for introducing specifically

halogenated phenyl rings into more complex molecules. The boronic acid and bromine atom

serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions, most

notably the Suzuki-Miyaura coupling. The fluorine atoms play a critical role in modulating the

physicochemical and pharmacokinetic properties of the final compounds, such as metabolic

stability, lipophilicity, and binding affinity—a strategy widely employed in modern drug design.[1]

[2]

This guide provides an in-depth look at the core properties of 3-Bromo-2,6-
difluorophenylboronic acid, its primary applications, and a detailed, field-proven protocol for

its use in the cornerstone Suzuki-Miyaura cross-coupling reaction.
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Physicochemical and Safety Profile
Accurate characterization is the foundation of reproducible science. The key properties of 3-
Bromo-2,6-difluorophenylboronic acid are summarized below.

Property Value Source(s)

Molecular Weight 236.81 g/mol [3][4]

Molecular Formula C₆H₄BBrF₂O₂ [3][4]

CAS Number 352535-84-3 [4][5]

Melting Point 122-127 °C [4][5]

Physical Form
Solid (typically a white to off-

white powder)

Predicted pKa 7.15 ± 0.58 [4]

Predicted Boiling Point 312.9 ± 52.0 °C [4]

Safety and Handling
As with all laboratory reagents, proper handling is paramount. 3-Bromo-2,6-
difluorophenylboronic acid is classified as an irritant.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[6]

GHS Precautionary Codes: P261, P280, P302+P352, P305+P351+P338.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging

carbon-carbon bonds, particularly between sp²-hybridized centers.[7][8] Boronic acids that are
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prone to decomposition, such as those with electron-withdrawing fluorine groups, can be

challenging substrates.[9] Therefore, a well-designed protocol is essential for success.

Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium species. Understanding this

cycle is key to troubleshooting and optimizing the reaction. The fundamental steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

Transmetalation: The organic moiety from the activated boronic acid is transferred to the

palladium center, displacing the halide. This step requires activation of the boronic acid by a

base to form a more nucleophilic boronate species.

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are

ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0)

catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Bromo-2,6-
difluorophenylboronic acid with a generic aryl halide.

Objective: To synthesize a biaryl compound via a
palladium-catalyzed cross-coupling reaction.
Materials:

3-Bromo-2,6-difluorophenylboronic acid (1.2 - 1.5 equivalents)

Aryl Halide (e.g., 4-iodoanisole) (1.0 equivalent)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

Solvents: Toluene and Water (e.g., 4:1 ratio), degassed

Inert Gas (Nitrogen or Argon)

Standard, flame-dried laboratory glassware (e.g., Schlenk flask)

Workflow Visualization
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Phase 1: Preparation

Phase 2: Reaction

Phase 3: Isolation & Purification

1. Weigh Reagents
(Boronic Acid, Aryl Halide,

Catalyst, Base)

2. Flame-Dry Glassware
under Vacuum

3. Degas Solvents
(Sparging with N₂/Ar)

4. Assemble Reaction
(Add solids to flask,
purge with inert gas)

5. Add Degassed Solvents
and Base Solution

6. Heat to Temperature
(e.g., 80-110 °C)

with Vigorous Stirring

7. Monitor Progress
(TLC, LC-MS)

8. Cool and Quench
(e.g., with Water)

9. Liquid-Liquid Extraction
(e.g., with Ethyl Acetate)

10. Dry Organic Layer
(e.g., over Na₂SO₄)

11. Purify Product
(Column Chromatography)

Click to download full resolution via product page

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
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Step-by-Step Procedure:
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl

halide (1.0 mmol), 3-Bromo-2,6-difluorophenylboronic acid (1.2 mmol, 1.2 eq.), palladium

catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

Expert Insight: Using a slight excess of the boronic acid (1.2-1.5 eq.) helps to drive the

reaction to completion and compensates for any potential homo-coupling or

protodeboronation side reactions.[10]

Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert

gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation of the

Pd(0) catalyst, which would render it inactive.

Solvent Addition: Under a positive pressure of inert gas, add degassed toluene (e.g., 4 mL)

followed by degassed water (e.g., 1 mL) via syringe.

Expert Insight: The two-phase solvent system is common. Toluene dissolves the organic

reagents and catalyst, while the aqueous phase dissolves the inorganic base, allowing the

crucial activation of the boronic acid to occur at the phase interface.

Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature

(typically 80-110 °C). Stir the mixture vigorously to ensure efficient mixing between the two

phases.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS

until the limiting reagent (the aryl halide) is consumed. Reaction times can vary from 2 to 24

hours.

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water

and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an

organic solvent like ethyl acetate.

Isolation: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove

residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate

(MgSO₄).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure

using a rotary evaporator. The resulting crude product can then be purified by flash column

chromatography on silica gel to yield the pure biaryl product.

Applications in Drug and Materials Science
The incorporation of the 3-bromo-2,6-difluorophenyl moiety is a strategic choice in discovery

programs.

Pharmaceutical Development: Fluorine substitution is known to block sites of metabolism,

increase binding affinity through favorable electrostatic interactions, and enhance membrane

permeability. The ability to use this building block in Suzuki couplings allows for the rapid

synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[11]

[12]

Materials Science: The unique electronic properties imparted by the fluorine and bromine

atoms make this building block valuable for creating novel organic electronic materials, such

as those used in organic light-emitting diodes (OLEDs) and organic semiconductors.[13]

Conclusion
3-Bromo-2,6-difluorophenylboronic acid is more than just a chemical reagent; it is an

enabling tool for innovation. Its well-defined structure provides chemists with a reliable and

versatile building block for constructing complex molecular architectures. By understanding its

fundamental properties and the mechanistic underpinnings of its primary application in Suzuki-

Miyaura coupling, researchers can confidently leverage this compound to accelerate the

discovery of new pharmaceuticals and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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